
Imino(methyl)propyl-lambda6-sulfanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imino(methyl)propyl-lambda6-sulfanone is a chemical compound with the molecular formula C4H9NOS. It is known for its unique structure and properties, making it a subject of interest in various scientific fields. The compound is also referred to as S-methylcyclopropanesulfinamide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imino(methyl)propyl-lambda6-sulfanone typically involves the reaction of cyclopropylamine with sulfur-containing reagents under controlled conditions. The reaction is carried out in a solvent such as dichloromethane at room temperature. The process involves the formation of an imine intermediate, which is subsequently converted to the desired sulfanone through oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Imino(methyl)propyl-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanone back to the corresponding sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Imino(methyl)propyl-lambda6-sulfanone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of Imino(methyl)propyl-lambda6-sulfanone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting various biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress response, leading to the accumulation of reactive oxygen species and subsequent cellular effects .
Comparison with Similar Compounds
- Cyclopropyl(imino)(methyl)-lambda6-sulfanone
- Imino(methyl)(propan-2-yl)-lambda6-sulfanone
Comparison: Imino(methyl)propyl-lambda6-sulfanone is unique due to its specific structural features and reactivity. Compared to similar compounds, it exhibits distinct chemical behavior and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C4H11NOS |
|---|---|
Molecular Weight |
121.20 g/mol |
IUPAC Name |
imino-methyl-oxo-propyl-λ6-sulfane |
InChI |
InChI=1S/C4H11NOS/c1-3-4-7(2,5)6/h5H,3-4H2,1-2H3 |
InChI Key |
WBJIPWOXOPAXDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=N)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


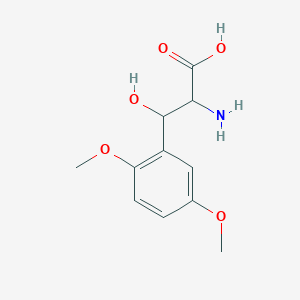

![Ethyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13541489.png)
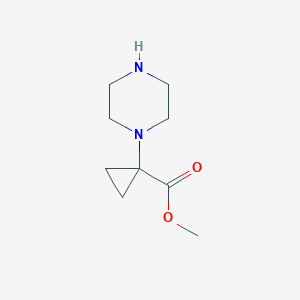
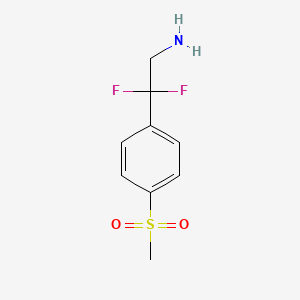
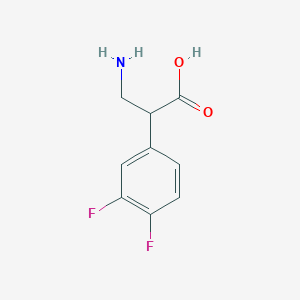
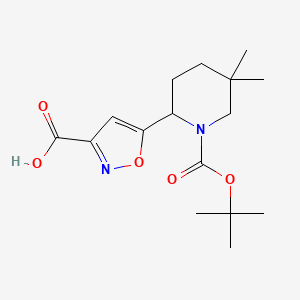
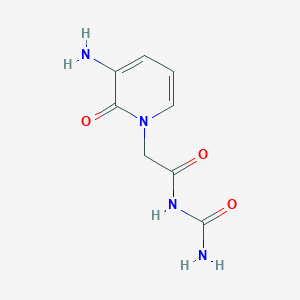
![1-{3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl}pyrrolidine](/img/structure/B13541515.png)
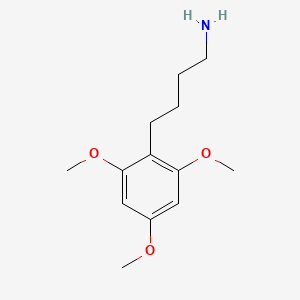

![Tert-butyl 2-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13541541.png)
![tert-butyl2-[(1H-imidazol-2-yl)formamido]acetate](/img/structure/B13541545.png)
![3-(aminomethyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-onehydrochloride](/img/structure/B13541548.png)
